PKA Activation Potency (Ka = 0.05 µM) with 116-Fold Selectivity over PKG – Quantitative Benchmarking Against Endogenous cAMP and 8-CPT-cAMP
8-Br-cAMP activates PKA with a half-maximal activation constant (Ka) of 0.05 µM, identical to the Ka reported for 8-CPT-cAMP on PKA . Its selectivity for PKA over cGMP-dependent protein kinase (PKG) is 116-fold (PKG Ka = 5.8 µM) . By comparison, 8-CPT-cAMP activates PKG with Ka = 0.11 µM, representing only a ~2-fold selectivity for PKA over PKG . The 6-Bnz-cAMP PKA-selective analog has a PKA Ka of 2.7 µM and no measurable Epac activation, making it 54-fold less potent on PKA than 8-Br-cAMP [1].
| Evidence Dimension | PKA activation potency and selectivity over PKG |
|---|---|
| Target Compound Data | PKA Ka = 0.05 µM; PKG Ka = 5.8 µM; PKA/PKG selectivity ratio = 116 |
| Comparator Or Baseline | 8-CPT-cAMP: PKA Ka = 0.05 µM, PKG Ka = 0.11 µM, selectivity ≈2.2; 6-Bnz-cAMP: PKA Ka = 2.7 µM, Epac activation NS (≥100-fold difference); Endogenous cAMP: rapidly hydrolyzed by PDEs (no sustained Ka measurable in cellular context) |
| Quantified Difference | 8-Br-cAMP exhibits 116-fold PKA-over-PKG selectivity vs. ~2.2-fold for 8-CPT-cAMP; 54-fold greater PKA potency than 6-Bnz-cAMP |
| Conditions | In vitro kinase activation assays; Ka derived from half-maximal cAMP-induced response; PKG Ka measured with purified cGMP-dependent protein kinase |
Why This Matters
For experiments requiring clean PKA activation without confounding PKG crosstalk, 8-Br-cAMP provides a >50-fold wider selectivity window than 8-CPT-cAMP, reducing the risk of dual-kinase signaling ambiguity.
- [1] PMC Table 1. Published selectivity of PKA/EPAC activators and inhibitors: 6-Bnz-cAMP PKA Ka = 2.7 µM, Epac Ka NS (non-significant). doi: 10.1074/jbc.M302179200 supplement. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC5193111/table/T1/ (accessed 2026). View Source
